molecular formula C10H13NO B8671089 6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine

6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine

Cat. No. B8671089
M. Wt: 163.22 g/mol
InChI Key: PHYRDZNIPZPLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

6-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine

InChI

InChI=1S/C10H13NO/c1-8-4-2-5-9-10(8)11-6-3-7-12-9/h2,4-5,11H,3,6-7H2,1H3

InChI Key

PHYRDZNIPZPLFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OCCCN2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-(3-bromo-propoxy)-6-methyl-phenylamine (4.8 g, 20 mmol) in acetonitrile (200 mL) was added potassium carbonate (13.8 g, 100 mmol). The mixture was heated at 70° C. for 24 hrs, followed by the filtration to remove solids. After evaporation, the mixture was repartitioned with ethyl acetate (250 mL) and water (150 mL). The organic layer was then washed with brine (150 mL) and dried over MgSO4. Evaporation followed by purification by silica gel column chromatography eluting with hexane/ethyl acetate (11/1 to 4/1) yielded 1-methyl-6,7,8,9-tetrahydro-5-oxa-9-aza-benzocycloheptene 2-3 as a pale yellow oil (2.25 g). MS: 164.0 (M+H)+; tR=1.191 min (method 1). NMR (CDCl3), δ, 6.789-6.858 (2H, m), 6.664 (1H, t), 4.158 (2H, t), 3.343 (2H, t), 2.198 (3H, s), 1.191-2.067 (2H, m).
Name
2-(3-bromo-propoxy)-6-methyl-phenylamine
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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